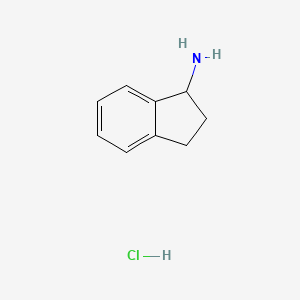

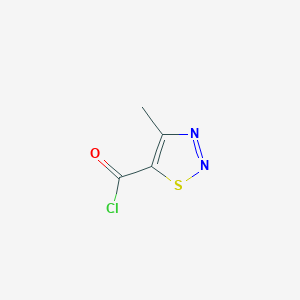

![molecular formula C9H7BrF3NO B1273356 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 2557-04-2](/img/structure/B1273356.png)

2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide

Übersicht

Beschreibung

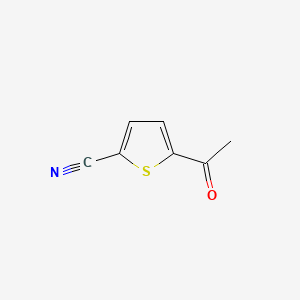

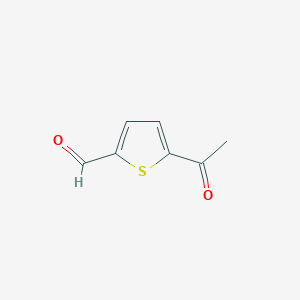

The compound "2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide" is a brominated acetamide with a trifluoromethyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated acetamides and their synthesis, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of brominated acetamides often involves the condensation of isatin derivatives with aniline derivatives, as seen in the microwave-assisted synthesis of related compounds . Another approach includes the reaction of N-bromoacetamide with other substrates, such as nitroalkene moieties, to introduce bromine atoms and acetamido groups . The synthesis of N-substituted acetamides can also be achieved by reacting different N-alkyl/aryl substituted 2-bromoacetamide with other compounds in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structure of brominated acetamides can be elucidated using techniques such as X-ray single-crystal diffraction, which has been used to verify the structures of similar compounds . The dihedral angles between the phenyl rings and the acetamide group can vary, as observed in different brominated acetamides, indicating the influence of substituents on the overall molecular conformation .

Chemical Reactions Analysis

Brominated acetamides can undergo various chemical reactions, including addition and substitution reactions. For instance, N-bromoacetamide can react with nitroalkene moieties to introduce bromine atoms and acetamido groups . The reactivity of these compounds can be influenced by the presence of other functional groups, such as nitro or oxadiazole, which can interact with the acetamido group .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetamides, such as their antimicrobial activity, can be assessed against various bacterial strains and fungal species. Some compounds exhibit selective high inhibitory effects against specific microbes, indicating their potential as antimicrobial agents . The presence of bromine and other substituents like trifluoromethyl groups can significantly affect these properties, as well as the solubility and stability of the compounds.

Wissenschaftliche Forschungsanwendungen

1. Chemical Shift Sensitivity in Proteins

Research by Ye et al. (2015) investigated various trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), for their chemical shift sensitivity in fluorine (19F) NMR studies of proteins. They found that the BTFMA tag exhibited a significant range of chemical shift as a function of solvent polarity, highlighting its utility in elucidating distinct protein conformers or states (Ye et al., 2015).

2. Microwave-Assisted Synthesis and Structural Elucidation

Ghazzali et al. (2012) described the microwave-assisted synthesis of N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives, which includes compounds related to 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide. Their study involved the characterization of these compounds and their potential applications in various fields (Ghazzali et al., 2012).

3. Antimicrobial and Hemolytic Activity

In 2017, Gul et al. studied the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, where 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide was used in the synthesis process. They found that these compounds exhibited variable antimicrobial and hemolytic activity, suggesting potential biomedical applications (Gul et al., 2017).

4. Hydrogen Bond Tuned Supramolecular Assembly

Hazra et al. (2014) explored the crystal structures of various acetamides, including phenyl (2-bromomethyl) benzoate, which is structurally similar to 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide. Their study revealed insights into the hydrogen bond interactions that facilitate the formation of three-dimensional architectures in these compounds (Hazra et al., 2014).

5. Synthesis and Antimicrobial Activity

Fahim and Ismael (2019) researched the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which were shown to possess good antimicrobial activity. This study indicates the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

6. Reaction with Acyl Halides

A study by Pudovik et al. (1977) on the reaction of 2-chloro(bromo)-3-phenyl-1,3,2-oxazaphospholanes, involving compounds similar to 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide, provided insights into the formation of alkyl dihalophosphite derivatives (Pudovik et al., 1977).

7. α,α‐Difluoromethylene Functionalized Sulfones Synthesis

Yang and Burton (1992) explored the sulfination of bromodifluoroacetate or acetamide, highlighting methods that can be applied to similar compounds like 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide (Yang & Burton, 1992).

8. Analgesic and Anti-Inflammatory Activities

Gopa et al. (2001) investigated the analgesic and anti-inflammatory activities of 2-phenyl acetamides, which provides a context for understanding the potential biological activities of related compounds like 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide (Gopa et al., 2001).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOUZQGLRKVPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392264 | |

| Record name | Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | |

CAS RN |

2557-04-2 | |

| Record name | Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

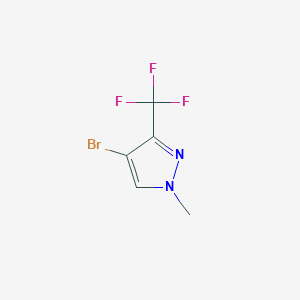

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)